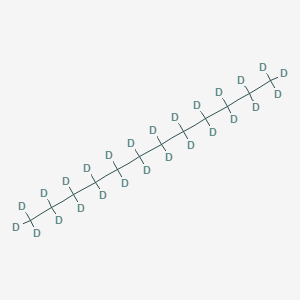

N-十二烷-D26

描述

N-Dodecane-D26, also known as perdeuterated n-dodecane, is a deuterium-labeled version of n-dodecane, a straight-chain alkane with 12 carbon atoms. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific studies, such as tracing chemical reactions and understanding reaction mechanisms.

Synthesis Analysis

The synthesis of deuterated compounds like N-Dodecane-D26 is not directly discussed in the provided papers. However, the presence of deuterated n-dodecane is mentioned in the context of an anaerobic biodegradation study, where D26-n-dodecane was used as a substrate . The synthesis of related deuterated compounds typically involves the exchange of hydrogen atoms for deuterium atoms in the presence of a deuterium oxide solvent or other deuterating agents.

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of N-Dodecane-D26, they do provide insights into the structure of related molecules. For example, the structure of a B-DNA dodecamer is analyzed, revealing insights into the conformation and dynamics of DNA helices . These principles of molecular structure, while not directly applicable to N-Dodecane-D26, demonstrate the complexity and importance of understanding molecular geometry in different contexts.

Chemical Reactions Analysis

The anaerobic oxidation of n-dodecane, which would be similar for N-Dodecane-D26, involves an addition reaction with fumarate, leading to the formation of dodecylsuccinic acids . This reaction retains all deuterium atoms in the case of the perdeuterated substrate, indicating a specific reaction pathway that does not involve the removal of deuterium (hydrogen) atoms from the carbon chain.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Dodecane-D26 would be expected to be similar to those of n-dodecane, with some differences due to the presence of deuterium. A study on the unimolecular decomposition of n-dodecane provides insights into the pyrolysis products and reaction mechanisms at high temperatures, which would be relevant for understanding the thermal stability and decomposition pathways of N-Dodecane-D26 . Additionally, a molecular dynamics study of n-dodecane at the vapor/liquid interface provides information on the evaporation and condensation processes, which could be extrapolated to the behavior of N-Dodecane-D26 .

Relevant Case Studies

The papers provide case studies on the behavior of n-dodecane and related compounds in various contexts. For example, the anaerobic biodegradation of n-dodecane by sulfate-reducing bacteria offers a case study on the environmental fate and microbial metabolism of hydrocarbons . The molecular dynamics study of n-dodecane at the vapor/liquid interface provides insights into the physical processes at the phase boundary, which are relevant for applications in fuel technology and environmental science . The unimolecular decomposition study of n-dodecane as a surrogate for JP-8 jet fuel provides a case study on the thermal stability and decomposition pathways of jet fuels, which has implications for combustion processes and the development of alternative fuels .

科学研究应用

细菌培养中的厌氧氧化:N-十二烷-D26参与了硫酸还原细菌的厌氧生物降解过程。产生的代谢产物,如十二烷基琥珀酸,保留了所有氘原子,表明特定的生物相互作用 (Kropp, Davidova, & Suflita, 2000)。

润滑膜分析:在动态条件下对润滑膜的研究中,N-十二烷-D26与硬脂酸结合时,在摩擦界面上显示出明确定义的界面结构,并沿着滑动方向定向 (Watanabe, Nakano, Miyake, & Sasaki, 2016)。

燃烧和热解研究:对N-十二烷-D26的燃烧和热解动力学进行了广泛研究,以了解燃料氧化,研究重点是涉及的温度范围和化学反应 (Banerjee, Tangko, Sheen, Wang, & Bowman, 2016)。

燃料分析中的分子动力学:使用N-十二烷-D26进行分子动力学模拟,可以深入了解柴油等燃料的蒸发和凝结过程 (Xie, Sazhin, & Cao, 2011)。

在制药配方中的影响:对N-十二烷-D26进行研究,探讨其在某些制药配方中的作用,例如卵磷脂-水系统中的反转六角相 (Sjölund, Lindblom, Rilfors, & Arvidson, 1987)。

在化学工程中的应用:在化学工程背景下对N-十二烷-D26的研究,例如其在喷雾燃烧应用中的燃烧模型中的作用,也是显著的 (Luo, Som, Sarathy, Plomer, Pitz, Longman, & Lu, 2014)。

安全和危害

未来方向

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosadeuteriododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRUBQQJIBEYMU-DWXHPOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583947 | |

| Record name | (~2~H_26_)Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Dodecane-D26 | |

CAS RN |

16416-30-1 | |

| Record name | Dodecane-d26 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16416-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_26_)Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

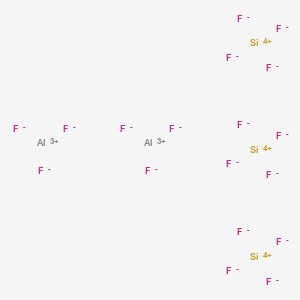

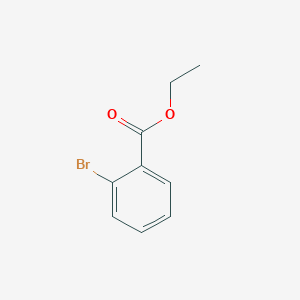

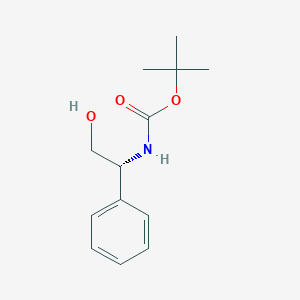

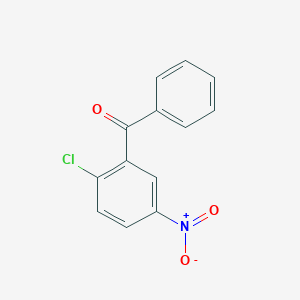

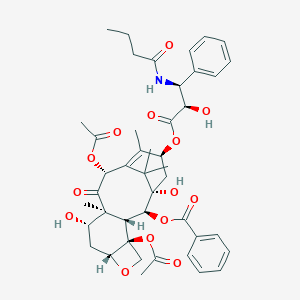

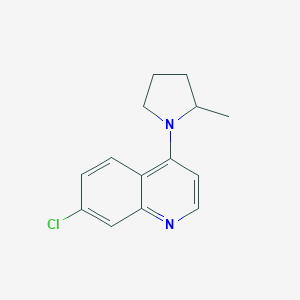

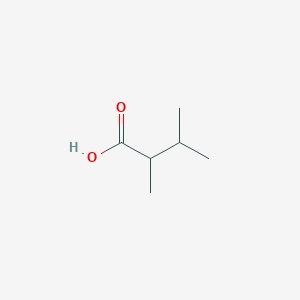

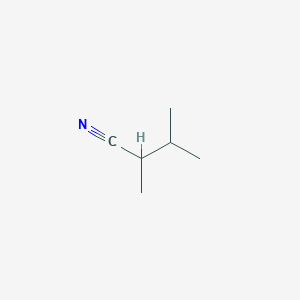

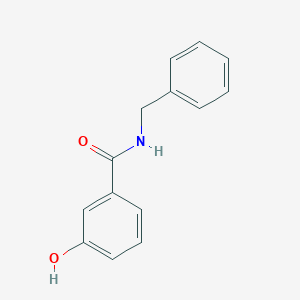

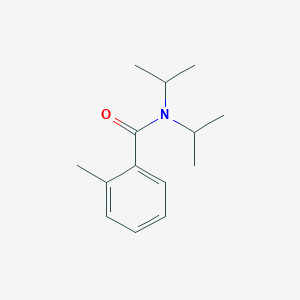

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)